

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

molecular weight

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Compound of Interest

Compound Name: 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B178007

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An In-depth Technical Guide to 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Chloro-4-nitro-1-(trifluoromethoxy)benzene**, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes key molecular data, discusses potential synthetic pathways, and outlines important safety information.

Core Molecular and Physical Properties

2-Chloro-4-nitro-1-(trifluoromethoxy)benzene is a substituted aromatic compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.

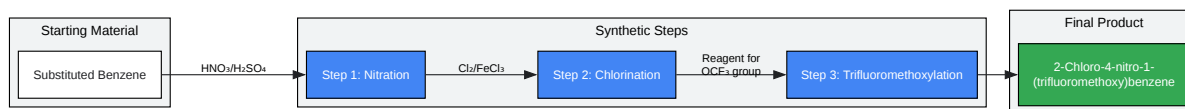
| Property | Value | Source |
|-------------------|--|---|
| Molecular Weight | 241.55 g/mol | [1] [2] [3] |
| Molecular Formula | C ₇ H ₃ ClF ₃ NO ₃ | [1] [3] |
| CAS Number | 85578-47-8, 158579-81-8 | [1] [2] |
| Purity | ≥97% | [3] |

Experimental Protocols: A Conceptual Synthetic Pathway

While specific, detailed experimental protocols for the synthesis of **2-Chloro-4-nitro-1-(trifluoromethoxy)benzene** are not readily available in the public domain from the conducted search, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A logical approach would involve the sequential functionalization of a benzene ring.

A potential synthetic workflow could start with a commercially available substituted benzene and proceed through nitration, chlorination, and the introduction of the trifluoromethoxy group. The order of these steps is critical to ensure the correct regiochemistry of the final product due to the directing effects of the existing substituents on the aromatic ring.

The diagram below illustrates a conceptual workflow for the synthesis of this compound.



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Caption: Conceptual workflow for the synthesis of **2-Chloro-4-nitro-1-(trifluoromethoxy)benzene**.

Safety and Handling Information

Safety data sheets indicate that related chemical structures, such as 2-chloro-1-nitro-4-(trifluoromethyl)benzene, present several hazards. While a specific SDS for the trifluoromethoxy variant was not fully detailed in the search results, precautions for similar compounds should be observed.

Hazard Statements for a structurally related compound, 2-chloro-1-nitro-4-(trifluoromethyl)benzene:

- H302: Harmful if swallowed.[4]
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.[5]

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References

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